Pemetrexed L-Glutamyl-L-glutamic Acid
Description
Historical Context of Antifolate Agents
The journey of antifolate agents in medicine began in the 1940s, marking them as one of the pioneering classes of antimetabolites for cancer treatment. nih.gov These compounds were designed to interfere with the metabolic pathways dependent on folic acid (vitamin B9), a crucial component for the synthesis of DNA and other cellular processes essential for cell division. nih.gov The initial breakthrough came with the clinical investigation of aminopterin, which demonstrated the ability to induce temporary remissions in children with acute lymphoblastic leukemia. nih.gov Shortly after, methotrexate (B535133), a derivative of aminopterin, was developed and became the primary antifolate in clinical use due to a more favorable therapeutic index. nih.gov For decades, methotrexate remained the cornerstone of antifolate therapy, its mechanism of action centered on the potent inhibition of dihydrofolate reductase (DHFR). researchgate.netnih.gov
Evolution and Development of Pyrrolopyrimidine-Based Antifolates
The success of early antifolates spurred further research to develop new agents with broader antitumor activity and improved selectivity. This led to the exploration of different chemical scaffolds, culminating in the development of pyrrolopyrimidine-based antifolates. drugbank.comdrugbank.com This class of compounds, to which pemetrexed (B1662193) belongs, was rationally designed to inhibit multiple enzymes within the folate pathway, not just DHFR. nih.gov Pemetrexed, with its characteristic 5-substituted pyrrolo[2,3-d]pyrimidine core, emerged as a significant advancement. mdpi.com Unlike classical antifolates that primarily target DHFR, pemetrexed was engineered to also potently inhibit thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), key enzymes in the de novo synthesis of pyrimidines and purines, respectively. nih.gov This multi-targeted approach was a pivotal evolution in antifolate design, aiming to overcome resistance mechanisms associated with single-target agents.
Fundamental Role of Pemetrexed in Folate Pathway Research
Pemetrexed serves as a critical tool in academic research for elucidating the complexities of the folate metabolic pathway. Its multi-targeted nature allows for the investigation of the interplay between different enzymatic steps in nucleotide synthesis. mdpi.com By inhibiting TS, DHFR, and GARFT, pemetrexed effectively disrupts the production of thymidine (B127349) and purines, which are essential for DNA and RNA synthesis. nih.gov This disruption leads to an imbalance in the cellular nucleotide pool, ultimately inhibiting cell growth and division. mdpi.com Research utilizing pemetrexed has provided valuable insights into cellular responses to folate deprivation and the mechanisms by which cells attempt to bypass these metabolic blocks.
Significance of Polyglutamation in Pemetrexed's Intracellular Activity
A crucial aspect of pemetrexed's mechanism of action is its intracellular conversion to polyglutamated derivatives, including Pemetrexed L-Glutamyl-L-glutamic Acid. mdpi.com This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the pemetrexed molecule. nih.gov Polyglutamation is of paramount significance for two primary reasons:
Intracellular Retention: The addition of multiple glutamate moieties increases the negative charge of the molecule, effectively trapping the drug inside the cell as the polyglutamated forms are poor substrates for cellular efflux transporters. mdpi.com This leads to a prolonged intracellular presence and sustained inhibition of target enzymes.
Research has shown that pemetrexed is an exceptionally efficient substrate for FPGS, with a much lower Michaelis constant (Km) compared to methotrexate, indicating a higher affinity for the enzyme. aacrjournals.orgresearchgate.net This superior kinetic profile leads to rapid and extensive polyglutamation within target cells. aacrjournals.org
The following tables present research findings on the comparative enzyme inhibition and FPGS kinetics, illustrating the significance of polyglutamation.
| Enzyme | Pemetrexed Monoglutamate (Ki) | Pemetrexed Pentaglutamate (Ki) | Fold Increase in Potency |
|---|---|---|---|
| Thymidylate Synthase (TS) | 109 | 1.3 | ~84 |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9300 | 65 | ~143 |
| Dihydrofolate Reductase (DHFR) | 7.0 | 7.2 | ~1 |
| Substrate | Km (μM) |
|---|---|
| Pemetrexed | 0.8 |
| Methotrexate | 100 |
Properties
Molecular Formula |
C25H28N6O9 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H28N6O9/c26-25-30-20-19(23(38)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(36)28-15(7-9-17(32)33)22(37)29-16(24(39)40)8-10-18(34)35/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,39,40)(H4,26,27,30,31,38)/t15-,16-/m0/s1 |
InChI Key |
SCSYVKUGSLVCGD-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Pemetrexed and Its Polyglutamated Derivatives
Cellular Transport and Uptake Mechanisms
The entry of pemetrexed (B1662193) into target cells is a critical first step in its mechanism of action and is mediated by a multi-faceted system of transporters. Pemetrexed's unique properties include its high affinity for three distinct folate transport systems, ensuring its efficient accumulation within cells. aacrjournals.org This redundancy in transport mechanisms may also allow pemetrexed activity to be preserved even when one pathway is impaired. nih.gov
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transport system for folates and antifolates in mammalian cells. nih.gov It functions as a bidirectional anion exchanger, operating optimally at a physiological pH of 7.4. nih.gov Pemetrexed is readily transported by RFC, with studies indicating that its transport rate is approximately twice as fast as that of the classic antifolate, methotrexate (B535133). nih.gov The potency of pemetrexed is partly attributed to its rapid transport into cells via the RFC protein. nih.gov
Folate Receptor Alpha (FRα) is a high-affinity, low-capacity binding protein that internalizes its ligands, including pemetrexed, through an energy-dependent process of endocytosis. nih.govfrontiersin.org Unlike the broadly expressed RFC, FRα expression in normal tissues is limited but is often overexpressed in various solid tumors, including those of the lung and breast. frontiersin.orgnih.gov Pemetrexed binds to FRα with a very high affinity, comparable to that of folic acid. nih.gov This high affinity, which is over 1,000 times greater than that for RFC, suggests that FRα can play a significant role in pemetrexed uptake, particularly in tumors with high receptor expression. frontiersin.org
The Proton-Coupled Folate Transporter (PCFT) represents another crucial entry route for pemetrexed. frontiersin.orgresearchgate.net This transporter is distinguished by its optimal function in acidic environments, with a peak transport activity at a pH of approximately 5.5. nih.gov This characteristic is particularly relevant to the microenvironment of many solid tumors, which is often more acidic than normal tissues. nih.gov PCFT exhibits a high affinity for pemetrexed, with influx Michaelis constant (Km) values reported in the range of 0.2 to 0.8 µM at pH 5.5. nih.govnih.gov The expression of PCFT has been directly linked to pemetrexed cytotoxicity, and its presence can sustain the drug's activity even in cells with impaired RFC function. nih.govnih.gov
Table 1: Cellular Transport Systems for Pemetrexed
| Transporter | Gene | Mechanism | Optimal pH | Affinity for Pemetrexed | Key Characteristics |
|---|---|---|---|---|---|
| Reduced Folate Carrier (RFC) | SLC19A1 | Anion Exchange | Neutral (~7.4) | High | Ubiquitously expressed; major transporter in most cells. nih.govacs.org |
| Folate Receptor Alpha (FRα) | FOLR1 | Endocytosis | Neutral (~7.4) | Very High | Low capacity; often overexpressed in solid tumors. nih.govfrontiersin.org |
| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | Proton Symport | Acidic (~5.5) | High (Km: 0.2-0.8 µM) | Function is enhanced in the acidic tumor microenvironment. nih.govnih.gov |
The intracellular concentration of pemetrexed is not only determined by uptake but also by active efflux from the cell, a process often mediated by ATP-binding cassette (ABC) transporters. nih.gov Members of the Multidrug Resistance Protein (MRP) subfamily, also known as ABCC transporters, have been implicated in conferring resistance to pemetrexed by pumping the drug out of cancer cells. nih.govnih.gov Specifically, ABCC5 (MRP5) has been shown to increase pemetrexed efflux and confer resistance in breast cancer models. nih.govresearchgate.net Similarly, ABCC11 (MRP8) has been identified as a contributor to pemetrexed resistance in lung cancer. nih.gov It is important to note that some of these transporters, such as ABCC1 through ABCC4, primarily extrude the monoglutamate form of antifolates, while the polyglutamated forms are not transported and are thus retained within the cell. nih.gov
Intracellular Metabolic Conversion and Polyglutamation Dynamics
Once inside the cell, pemetrexed undergoes a critical metabolic activation step known as polyglutamylation. This process, which involves the sequential addition of glutamate (B1630785) residues to the parent drug molecule, is fundamental to its cytotoxic activity.
The conversion of pemetrexed to its polyglutamated derivatives, such as Pemetrexed L-Glutamyl-L-glutamic Acid, is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.gov Pemetrexed is an exceptionally avid substrate for mammalian FPGS, with a reported Michaelis constant (Km) of 0.8 µM, which is significantly lower than that of methotrexate, indicating a much higher affinity for the enzyme. aacrjournals.orgnih.gov
This rapid and efficient conversion into polyglutamate forms has two major consequences. First, the addition of negatively charged glutamate tails traps the drug within the cell, as the polyanionic forms are poor substrates for efflux transporters. nih.gov Second, polyglutamylation dramatically enhances the drug's inhibitory potency against its target enzymes. aacrjournals.orgnih.gov The pentaglutamate form of pemetrexed is approximately 100-fold more potent as an inhibitor of thymidylate synthase (TS) and shows a comparable increase in activity against glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) when compared to the monoglutamate parent drug. aacrjournals.orgnih.gov This efficient polyglutamation leads to the rapid accumulation of highly potent drug derivatives within tumor cells, resulting in prolonged and potent inhibition of critical nucleotide synthesis pathways. aacrjournals.org Consequently, the level of FPGS expression is a key determinant of cellular sensitivity to pemetrexed. nih.gov
Table 2: Comparative Inhibitory Potency of Pemetrexed Monoglutamate vs. Pentaglutamate
| Enzyme Target | Pemetrexed Monoglutamate (Ki) | Pemetrexed Pentaglutamate (Ki) | Increase in Potency |
|---|---|---|---|
| Thymidylate Synthase (TS) | 109 nM | 1.3 nM | ~100-fold |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9,300 nM | 65 nM | ~143-fold |
| Dihydrofolate Reductase (DHFR) | 7 nM | Not Reported | - |
Data sourced from multiple studies. aacrjournals.orgnih.gov
Kinetic Advantage of Pemetrexed as an FPGS Substrate
Pemetrexed demonstrates a remarkable kinetic advantage as a substrate for the enzyme folylpolyglutamate synthetase (FPGS) when compared to other antifolates like methotrexate. aacrjournals.orgaacrjournals.org This efficiency is a key aspect of its mechanism of action. aacrjournals.org The Michaelis constant (Km), which represents the substrate concentration at which the enzyme reaction rate is half of its maximum, is significantly lower for pemetrexed than for methotrexate. For human recombinant FPGS, the Km for pemetrexed is approximately one-hundredth that of methotrexate. aacrjournals.org Specifically, pemetrexed was identified as one of the most efficient substrates for mammalian FPGS, with a Km of 0.8 μM. nih.gov This high affinity allows for efficient polyglutamation of pemetrexed even at low intracellular concentrations, which can occur during the initial phases of drug exposure or as the drug is cleared from the plasma. aacrjournals.org This contrasts with the more gradual polyglutamation profile observed with methotrexate. aacrjournals.org The parent drug, pemetrexed, is polyglutamated 90- to 200-fold more efficiently than methotrexate. aacrjournals.org
| Antifolate | FPGS Km Value | Relative Efficiency Compared to Methotrexate |
|---|---|---|
| Pemetrexed | 0.8 µM nih.gov | ~100-fold higher aacrjournals.org |
| Methotrexate | Significantly higher than Pemetrexed aacrjournals.org | Baseline |
Significance of Polyglutamate Derivatives in Intracellular Retention and Enhanced Potency
The conversion of pemetrexed into its polyglutamate derivatives is crucial for its therapeutic effect, significantly enhancing both its intracellular retention and its inhibitory potency. aacrjournals.orgnih.gov Once FPGS catalyzes the addition of glutamate residues to pemetrexed, these longer-chain polyglutamated forms are effectively trapped within the cell. aacrjournals.orgresearchgate.net This process leads to a marked accumulation of the active drug derivatives inside the cell, which provides a substantial pharmacological advantage by enabling prolonged and high-level suppression of its target enzymes. aacrjournals.org Studies comparing the cellular uptake of pemetrexed and methotrexate show that while initial uptake rates are similar, pemetrexed accumulation continues at a substantial velocity over time, whereas methotrexate uptake quickly reaches a steady state. aacrjournals.org This sustained accumulation is due to the rapid formation of pemetrexed polyglutamates that are retained intracellularly. aacrjournals.org
Polyglutamation also dramatically increases the potency of pemetrexed as an enzyme inhibitor. aacrjournals.orgnih.gov The pentaglutamate form of pemetrexed is the predominant intracellular form and is substantially more potent than the parent monoglutamate compound. aacrjournals.org For instance, the pentaglutamate derivative of pemetrexed is about 100 times more potent as an inhibitor of thymidylate synthase (TS) than the monoglutamate form. aacrjournals.orgnih.gov A similar increase in inhibitory activity is seen against glycinamide ribonucleotide formyltransferase (GARFT). aacrjournals.org This metabolic transformation essentially converts pemetrexed into a highly potent, intracellularly retained inhibitor, maximizing its cytotoxic effects within target cells. aacrjournals.orgresearchgate.net
Enzymatic Targets and Downstream Metabolic Pathway Inhibition
Pemetrexed and its activated polyglutamated derivatives exert their cytotoxic effects by inhibiting multiple key enzymes involved in the folate pathway, which is essential for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides required for DNA and RNA production. aacrjournals.orgnih.govnih.govnih.gov The primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). aacrjournals.orgnih.govresearchgate.net
Primary Inhibition of Thymidylate Synthase (TS)
The primary mechanism of action for pemetrexed is the inhibition of thymidylate synthase (TS). aacrjournals.orgnih.govnih.gov TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for the synthesis of DNA. nih.govwikipedia.org By inhibiting TS, pemetrexed depletes the supply of thymidine (B127349), which in turn inhibits DNA synthesis and leads to cell death. aacrjournals.orgnih.gov
The inhibitory potency of pemetrexed against TS is substantially increased upon polyglutamylation. aacrjournals.orgnih.gov While the monoglutamate form is a relatively weak inhibitor of TS with a Ki (inhibition constant) of 109 nM, the pentaglutamate form is one of the most potent folate-based TS inhibitors known, with a Ki of 1.3 nM. nih.gov This makes the pentaglutamate derivative approximately 100-fold more potent than the parent drug against TS. aacrjournals.org Due to this potent inhibition, TS is considered the most relevant target for pemetrexed's antiproliferative activity. nih.gov
Inhibition of Dihydrofolate Reductase (DHFR)
Pemetrexed also inhibits dihydrofolate reductase (DHFR), an enzyme that reduces dihydrofolate to tetrahydrofolate (THF). nih.govnih.gov THF and its derivatives are essential cofactors for TS and other enzymes in nucleotide synthesis. nih.govnih.gov While methotrexate's primary antitumor effect comes from its potent inhibition of DHFR, this is a secondary and less significant target for pemetrexed. aacrjournals.orgresearchgate.netnih.gov
Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)
A third target of pemetrexed is glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo synthesis of purines. aacrjournals.orgnih.govwikipedia.org Inhibition of GARFT disrupts the production of purine nucleotides, which are also essential building blocks for DNA and RNA synthesis. aacrjournals.org This action on the purine synthesis pathway contributes to the broad antimetabolite activity of pemetrexed. nih.gov
Similar to its effect on TS, the inhibitory potency of pemetrexed against GARFT is significantly enhanced by polyglutamylation. The Ki of the monoglutamate form for GARFT is 9.3 μM (9300 nM), whereas the pentaglutamate form has a Ki of 65 nM. nih.gov Although this represents a substantial increase in potency, the inhibition of GARFT by pemetrexed polyglutamates is about 50 times less potent than their inhibition of TS. aacrjournals.org Therefore, GARFT is considered a weaker, secondary target compared to TS. aacrjournals.org
| Enzyme Target | Pemetrexed (Monoglutamate) Ki | Pemetrexed (Pentaglutamate) Ki | Fold Increase in Potency | Primary/Secondary Target |
|---|---|---|---|---|
| Thymidylate Synthase (TS) | 109 nM nih.gov | 1.3 nM nih.gov | ~100x aacrjournals.orgnih.gov | Primary aacrjournals.orgnih.gov |
| Dihydrofolate Reductase (DHFR) | 7 nM nih.gov | >200 nM (apparent Ki) nih.gov | N/A | Secondary/Minor aacrjournals.orgnih.gov |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9.3 µM (9300 nM) nih.gov | 65 nM nih.gov | ~143x | Secondary aacrjournals.org |
Inhibition of Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT)
One of the critical targets of pemetrexed's polyglutamated derivatives is aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme that plays a crucial role in the de novo purine biosynthesis pathway. AICARFT catalyzes the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to form 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR), a precursor to inosine (B1671953) monophosphate (IMP), the parent purine nucleotide.
The polyglutamated forms of pemetrexed act as potent competitive inhibitors of AICARFT, effectively blocking this essential step in purine synthesis. This inhibition leads to an intracellular accumulation of the substrate AICAR. While specific inhibitory constants (Ki) for a full range of polyglutamated forms of pemetrexed against AICARFT are not extensively documented in publicly available literature, the principle of increased potency with polyglutamylation is a well-established phenomenon for antifolates. The addition of glutamate residues enhances the binding affinity of the drug to the folate-dependent enzymes.
| Pemetrexed Derivative | Target Enzyme | Inhibitory Potency |
|---|---|---|
| Pemetrexed Monoglutamate | AICARFT | Inhibitory |
| Pemetrexed Polyglutamates (including L-Glutamyl-L-glutamic Acid) | AICARFT | Significantly Increased Inhibition |
Disruption of De Novo Purine Nucleotide Biosynthesis
The inhibition of AICARFT, along with another key purine synthesis enzyme, glycinamide ribonucleotide formyltransferase (GARFT), by pemetrexed polyglutamates leads to a profound disruption of the de novo purine nucleotide biosynthesis pathway. drugbank.com By blocking the formation of purine precursors, pemetrexed effectively depletes the intracellular pools of adenine (B156593) and guanine (B1146940) nucleotides. These nucleotides are essential for a multitude of cellular processes, including:
DNA and RNA Synthesis: As fundamental components of nucleic acids, the scarcity of purine nucleotides directly impedes DNA replication and transcription, thereby halting cell division and growth.
Energy Metabolism: Adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currencies of the cell, and their depletion impacts numerous energy-dependent cellular functions.
Signal Transduction: Purine nucleotides act as signaling molecules in various pathways that regulate cell growth, proliferation, and survival.
The consequence of this disruption is the induction of a state of "purine-less death" in rapidly dividing cells, which have a high demand for nucleotide precursors.
Disruption of Thymidine Nucleotide Biosynthesis
In addition to its impact on purine synthesis, pemetrexed and its polyglutamates are potent inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo biosynthesis of pyrimidine nucleotides. frontiersin.org TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor unique to DNA synthesis.
The inhibition of TS by pemetrexed polyglutamates leads to a depletion of the intracellular dTMP pool, which in turn reduces the availability of deoxythymidine triphosphate (dTTP), an essential building block for DNA replication. This "thymineless death" is a well-established mechanism of action for many antifolate drugs. frontiersin.org The pentaglutamate form of pemetrexed is a particularly potent inhibitor of TS.
| Pemetrexed Derivative | Target Enzyme | Ki (nmol/L) |
|---|---|---|
| Pemetrexed-monoglutamate | Thymidylate Synthase (TS) | 109 ± 9.8 |
| Pemetrexed-pentaglutamate | Thymidylate Synthase (TS) | 1.3 ± 0.1 |
| Pemetrexed-monoglutamate | Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9300 ± 450 |
| Pemetrexed-pentaglutamate | Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 ± 5.6 |
Note: Ki values represent the concentration of the inhibitor required to produce half-maximum inhibition. Data from Shih C, et al. Cancer Res. 1997;57(6):1116-1123.
Influence of Cellular Folate Pools on Pemetrexed's Biochemical Activity
The biochemical activity of pemetrexed is intricately linked to the status of intracellular folate pools. aacrjournals.orgnih.gov Natural folates and pemetrexed share common cellular transport pathways and are both substrates for FPGS. nih.gov Consequently, the levels of endogenous folates can significantly influence the efficacy of pemetrexed through several mechanisms:
Competition for Polyglutamylation: High intracellular concentrations of natural folate polyglutamates can compete with pemetrexed for binding to FPGS, thereby reducing the rate and extent of pemetrexed polyglutamylation. aacrjournals.org This leads to lower intracellular concentrations of the highly potent pemetrexed polyglutamates and diminished inhibitory activity against its target enzymes.
Competition at the Enzyme Level: Natural folate cofactors are the physiological substrates for the enzymes targeted by pemetrexed. Elevated levels of these natural folates can compete with pemetrexed polyglutamates for binding to the active sites of TS, GARFT, and AICARFT, thereby reducing the inhibitory effect of the drug.
Conversely, a contraction of cellular folate pools can enhance the biochemical activity of pemetrexed. aacrjournals.org In cells with lower folate levels, there is less competition for FPGS, allowing for more efficient polyglutamylation of pemetrexed. Furthermore, the reduced competition at the target enzyme sites allows for more potent inhibition by the pemetrexed polyglutamates. This interplay highlights the critical importance of the cellular folate status in modulating the therapeutic efficacy of pemetrexed and its derivatives.
Research on Mechanisms of Pemetrexed Resistance
Alterations in Target Enzyme Expression and Activity
The primary target of pemetrexed (B1662193) is thymidylate synthase (TS), an essential enzyme in the de novo synthesis of pyrimidines. nih.gov Alterations in this enzyme are a cardinal feature of pemetrexed resistance.
A predominant mechanism of acquired resistance to pemetrexed is the overexpression of its primary target enzyme, thymidylate synthase (TS). frontiersin.org Elevated levels of TS protein can titrate the inhibitory effect of the drug, allowing DNA synthesis to proceed despite treatment. frontiersin.org Studies across various cancer types, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM), have consistently demonstrated a strong inverse correlation between TS expression levels and sensitivity to pemetrexed. nih.govamegroups.org
In laboratory models, cancer cell lines exposed to progressively higher concentrations of pemetrexed develop resistance, which is often accompanied by a significant increase in TS gene and protein expression. nih.gov For instance, in one study, a pemetrexed-resistant lung cancer cell line (PC6/MTA-4.0) exhibited a 20-fold increase in TS mRNA expression compared to the parental, sensitive cell line. nih.gov This upregulation directly correlated with a 438-fold increase in the drug concentration required to inhibit cell growth by 50% (IC50). nih.gov Similarly, in MPM cell lines, acquired resistance to pemetrexed was shown to be caused by increased TS expression. frontiersin.org Knocking down TS expression in these resistant cells significantly reduced drug resistance, while intentionally overexpressing TS in sensitive parental cells conferred resistance. frontiersin.orgnih.gov
Gene amplification of the TYMS gene is a key mechanism driving this overexpression. nih.gov Pemetrexed-resistant lung cancer sublines have been found to have higher copy numbers of the TYMS gene compared to their sensitive counterparts. nih.gov This finding has clinical relevance, as advanced NSCLC patients with TYMS gene amplification show a significantly worse response to pemetrexed-based therapy compared to patients with an unamplified gene. nih.gov
| Cell Line / Patient Cohort | Cancer Type | Key Finding Related to TS Expression/Amplification | Reference |
| PC6 Lung Cancer Cells | Small Cell Lung Cancer | Resistant cells showed up to a 20-fold increase in TS gene expression, leading to a 438-fold increase in the IC50 value for pemetrexed. | nih.gov |
| MSTO-211H & TCC-MESO-2 | Malignant Pleural Mesothelioma | Pemetrexed-resistant cell lines had significantly higher TS mRNA and protein expression. Knockdown of TS restored sensitivity. | frontiersin.org |
| Advanced NSCLC Patients | Non-Small Cell Lung Cancer | Patients with TYMS gene amplification had a lower response rate (0% vs 35.3%) and disease control rate (62.5% vs 94.1%) compared to the unamplified group. | nih.gov |
| A549 & PC-9 Cells | Non-Small Cell Lung Cancer | Pemetrexed-resistant cell lines (A549/PEM and PC-9/PEM) showed significantly increased protein levels of TS. | techscience.com |
Beyond gene expression, post-translational modifications of TS and its regulatory proteins can influence its stability and activity, thereby contributing to pemetrexed resistance.
Ubiquitination is a key process regulating protein turnover. Research has identified the deubiquitinating enzyme Ubiquitin C-terminal Hydrolase L1 (UCHL1) as a promoter of pemetrexed resistance in NSCLC. nih.govnih.gov UCHL1 is highly expressed in chemoresistant tumors and is associated with poor outcomes. nih.gov Mechanistically, UCHL1 upregulates the expression of TS. nih.govnih.gov Inhibiting or genetically silencing UCHL1 leads to reduced TS expression and suppresses resistance to pemetrexed, suggesting that the UCHL1-mediated stabilization of TS is a critical resistance pathway. nih.gov
Furthermore, SUMOylation, the addition of Small Ubiquitin-like Modifier (SUMO) proteins, has been identified as a mechanism for directing TS and other enzymes of the thymidylate synthesis cycle into the nucleus. mdpi.com The compartmentalization of these enzymes within the nucleus could affect their accessibility to pemetrexed and contribute to a resistant phenotype. mdpi.com
Modifications in Cellular Transport and Metabolic Enzymes
The efficacy of pemetrexed is critically dependent on its transport into the cancer cell and its subsequent conversion into a pharmacologically active form. Alterations in these pathways are well-established mechanisms of drug resistance.
The primary mechanism for pemetrexed entry into cancer cells is via the reduced folate carrier (RFC), encoded by the SLC19A1 gene. nih.gov This protein functions as an anion exchanger, transporting pemetrexed across the cell membrane. nih.gov A reduction in the number or function of these transporters can severely limit the intracellular concentration of the drug, thereby conferring resistance.
Studies have shown that some pemetrexed-resistant NSCLC and small cell lung cancer cell lines exhibit markedly downregulated expression of RFC. nih.gov For example, in the development of pemetrexed-resistant PC6 lung cancer cells, a significant decrease in RFC gene expression was observed at lower levels of resistance, although this expression was restored at higher resistance levels where TS overexpression became the dominant mechanism. nih.gov This suggests that decreased transport via RFC can be an early adaptation to pemetrexed exposure. Mutations in the SLC19A1 gene that impair the transporter's function can also lead to resistance, although this is considered a less frequent mechanism than downregulation of expression.
Once inside the cell, pemetrexed is converted into more potent, polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This process traps the drug inside the cell and significantly increases its inhibitory activity against TS and other target enzymes. nih.gov Consequently, reduced FPGS activity is a well-established mechanism of resistance to pemetrexed. nih.gov
Decreased expression of the FPGS gene has been observed in pemetrexed-resistant lung cancer cell lines. nih.gov In studies establishing pemetrexed resistance, FPGS gene expression was found to be diminished in cells that had acquired low-level resistance. nih.gov Loss of FPGS activity prevents the intracellular accumulation of pemetrexed polyglutamates, leading to a less effective inhibition of the target enzymes and ultimately, a resistant phenotype.
In addition to RFC, the proton-coupled folate transporter (PCFT), encoded by the SLC46A1 gene, serves as an important route for pemetrexed uptake. PCFT is particularly efficient at the acidic pH often found in the tumor microenvironment.
| Patient Cohort | Cancer Type | Finding Related to PCFT Expression | Impact on Overall Survival (OS) | Reference |
| Test Cohort (N=73) | Malignant Pleural Mesothelioma | Low PCFT mRNA | 11.3 months vs. 20.1 months for high PCFT | |
| Validation Cohort (N=51) | Malignant Pleural Mesothelioma | Low PCFT mRNA | 12.6 months vs. 30.3 months for high PCFT | |
| Combined Cohorts | Malignant Pleural Mesothelioma | Patients with both low PCFT and high TS levels had the worst prognosis. | 5.5 months |
A key mechanism for the silencing of PCFT expression is the hypermethylation of its gene promoter. In laboratory settings, silencing PCFT in mesothelioma cells reduced their sensitivity to pemetrexed. Conversely, treating resistant cells with a demethylating agent was able to overcome resistance, highlighting the critical role of this transporter in mediating the drug's activity.
Enhanced Efflux Mechanisms Involving ABC Transporters
A key mechanism contributing to resistance against various chemotherapeutic agents, including pemetrexed, is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. clinpgx.org These proteins act as cellular pumps, actively removing xenobiotics and reducing intracellular drug accumulation to sub-therapeutic levels. oaepublish.com
Several members of the ABC transporter superfamily have been implicated in pemetrexed resistance. Studies have shown that breast cancer resistance protein (BCRP), also known as ABCG2, can confer resistance to pemetrexed. nih.govaacrjournals.orgresearchgate.net Overexpression of ABCG2 has been identified as a potential biomarker for multidrug resistance in non-small cell lung cancer (NSCLC). nih.govnih.gov While some compounds can reverse ABCG2-mediated multidrug resistance, this may not be sufficient to overcome pemetrexed resistance if other mechanisms, such as upregulated thymidylate synthase (TS), are also present. nih.govnih.gov
Another transporter, ABCC5, has been positively correlated with pemetrexed resistance in breast cancer. nih.gov Research has demonstrated that increased expression of ABCC5 leads to greater efflux of pemetrexed, thereby reducing its cytotoxicity. nih.govresearchgate.net In preclinical models, both in vitro and in vivo, ABCC5 expression levels were found to be associated with the sensitivity of breast cancer cells to pemetrexed. nih.govresearchgate.net A study on pan-resistant breast cancer cell lines showed significantly increased expression of ABCC2, ABCC4, ABCC5, and ABCG2, with ABCC5 showing the most substantial increase. nih.govresearchgate.net
| Transporter | Cancer Type | Role in Pemetrexed Resistance | Key Findings |
| ABCG2 (BCRP) | Non-Small Cell Lung Cancer (NSCLC) | Increased drug efflux | Confers pemetrexed resistance; inhibition may not be sufficient if TS is upregulated. nih.govaacrjournals.orgresearchgate.netnih.gov |
| ABCC5 | Breast Cancer | Increased drug efflux | Expression is inversely correlated with pemetrexed sensitivity. nih.govresearchgate.net |
| ABCC11 | Lung Cancer | Increased drug efflux | Directly confers resistance by enhancing intracellular drug efflux. nih.gov |
Intracellular Signaling Pathway and Gene Alterations
Alterations in intracellular signaling pathways and specific gene mutations are fundamental to the development of pemetrexed resistance. These changes can affect processes such as cell differentiation, survival, and proliferation, ultimately reducing the efficacy of the drug.
Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells acquire mesenchymal characteristics, which has been linked to enhanced tumor progression and drug resistance. nih.gov An activated EMT pathway is associated with resistance to pemetrexed in NSCLC cell lines. nih.govamegroups.org Studies have shown that blocking the EMT pathway can lead to a regression in pemetrexed efficacy. nih.gov The acquisition of pemetrexed resistance can enhance EMT, which is associated with the upregulation of ZEB1 and the downregulation of E-cadherin. nih.gov The p38 and/or ERK signaling pathways may play a role in regulating this EMT process. nih.govnih.gov Specifically, the ERK–ZEB1 pathway has been shown to mediate EMT in pemetrexed-resistant lung cancer cells. nih.gov
The existence of cancer stem cells (CSCs) is considered a primary reason for drug resistance in various cancers. nih.govnih.gov These cells, which have characteristics similar to embryonic stem cells, are associated with therapeutic resistance to pemetrexed in NSCLC. nih.govamegroups.org Pemetrexed-resistant NSCLC cells have been found to display higher CSC activity compared to their parental, sensitive cells. nih.govnih.govresearchgate.net
The expression of CSC-related proteins, such as BMI1 and CD44, is often elevated in pemetrexed-resistant NSCLC cells. nih.govnih.govresearchgate.net BMI1, a component of the polycomb repressive complex, is linked to the self-renewal of cancer stem cells and subsequent chemoresistance. nih.gov Overexpression of BMI1 in NSCLC cells can cause pemetrexed resistance, while its inhibition can suppress cell growth and the expression of thymidylate synthase (TS), a key target of pemetrexed. nih.govresearchgate.net Furthermore, BMI1 overexpression can activate the EMT program and enhance cancer stemness. nih.gov Similarly, studies have demonstrated a correlation between greater resistance to pemetrexed in CD166-positive cells, another surface marker of stem cells, in NSCLC. nih.govamegroups.orgamegroups.cn
| Protein/Marker | Role in Pemetrexed Resistance | Associated Findings |
| BMI1 | Promotes cancer stemness and EMT | Overexpression leads to resistance; inhibition restores sensitivity. nih.govresearchgate.net |
| CD44 | Marker of cancer stem cells | Expression is elevated in pemetrexed-resistant cells. nih.govnih.govresearchgate.net |
| CD166 | Marker of cancer stem cells | Positive cells show greater resistance to pemetrexed. nih.govamegroups.orgamegroups.cn |
Aberrations in oncogenes and tumor suppressor genes can significantly influence the response of cancer cells to pemetrexed. The status of genes such as EGFR, ALK, ROS1, and RAS has been investigated in relation to pemetrexed efficacy in NSCLC. nih.gov Patients with EGFR mutations have shown better outcomes when treated with pemetrexed compared to those with wild-type EGFR. nih.gov Similarly, the presence of ALK and ROS1 rearrangements and RAS mutations has been associated with better clinical outcomes in advanced NSCLC patients receiving pemetrexed-based maintenance therapy. nih.gov
Conversely, the tumor suppressor gene p53 also plays a role. Pemetrexed can induce apoptosis through both p53-dependent and -independent signaling pathways. researchgate.netnih.gov The activation of p53 can lead to the upregulation of p53-dependent genes involved in apoptosis. nih.gov However, the precise impact of p53 status on the development of pemetrexed resistance is still under investigation. researchgate.net
A crucial factor in pemetrexed resistance is the enhancement of cellular anti-apoptotic mechanisms, which allows cancer cells to evade drug-induced cell death. This can involve the overexpression of anti-apoptotic proteins and the dysregulation of apoptotic pathways. nih.gov
The Bcl-2 family of proteins are key regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others promoting cell death (pro-apoptotic). researchgate.netnih.govyoutube.com Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, is frequently observed in chemoresistant cancer cells and can block drug-induced apoptosis. nih.gov Inhibiting these anti-apoptotic proteins is a therapeutic strategy to overcome resistance and restore apoptosis in tumor cells. nih.gov Studies have indicated that pemetrexed-induced resistance in A549 lung cancer cells is strongly correlated with the overexpression of protectors against apoptosis, such as flavin reductase and calreticulin. nih.govamegroups.cn Pemetrexed has been shown to induce both intrinsic and extrinsic apoptotic pathways, activating multiple caspases. researchgate.net Therefore, the upregulation of anti-apoptotic machinery can directly counteract the cytotoxic effects of the drug.
Preclinical Investigations of Resistance Induced by Drug Combinations
Preclinical studies are essential for understanding how resistance develops and for evaluating new therapeutic strategies, including drug combinations. nih.gov Combining pemetrexed with other cytotoxic agents has been explored to enhance its anti-tumor activity and potentially overcome resistance. nih.gov
Studies have shown cytotoxic synergy when pemetrexed is combined with gemcitabine (B846). nih.govresearchgate.net However, the sequence of administration can be critical. In rodent models, sequential treatment with pemetrexed followed by gemcitabine was significantly more effective at delaying tumor growth than single-agent therapy or the reverse sequence. aacrjournals.org Concurrent administration of pemetrexed and gemcitabine also delayed tumor growth but was associated with some toxicity. aacrjournals.org
Other combinations have also been investigated. For instance, combining pemetrexed with a pan-histone deacetylase inhibitor (HDI) showed a synergistic effect on growth inhibition and apoptosis in NSCLC cell lines and xenograft models. mdpi.com HDIs can downregulate thymidylate synthase, a target of pemetrexed, which is often overexpressed in resistant cells. mdpi.com Additionally, combinations with platinum agents like oxaliplatin (B1677828) and carboplatin (B1684641) have been evaluated, showing objective response rates in NSCLC patients. nih.gov The combination of pemetrexed with EGFR tyrosine kinase inhibitors (TKIs) has also been explored, though some research suggests that pemetrexed could potentially aggravate the acquisition of resistance to EGFR-TKIs in NSCLC cells. researchgate.net These preclinical findings provide the rationale for clinical trials investigating novel combination therapies to combat pemetrexed resistance. nih.gov
Preclinical Methodologies and Research Models in Pemetrexed Studies
In Vitro Cell Culture Models
In vitro cell culture systems are fundamental tools in the preclinical evaluation of Pemetrexed (B1662193) L-Glutamyl-L-glutamic Acid. These models allow for controlled experiments to investigate the drug's effects at the cellular and molecular level.
A crucial aspect of preclinical pemetrexed research is the development and characterization of drug-resistant cell lines. These models are invaluable for understanding the molecular mechanisms that lead to treatment failure. A common method for establishing these lines involves treating cancer cells with gradually increasing concentrations of pemetrexed over an extended period. aacrjournals.orgnih.gov
For instance, pemetrexed-resistant non-small cell lung cancer (NSCLC) cell lines, such as PC-9/PEM and A549/PEM, have been established from the parental PC-9 and A549 adenocarcinoma cell lines. aacrjournals.orgnih.gov Similarly, the NCI-H460/PMT resistant cell line was developed from the NCI-H460 NSCLC cell line. nih.gov Characterization of these resistant lines often reveals key molecular alterations. A frequent finding is the upregulation of thymidylate synthase (TS), a primary target of pemetrexed. aacrjournals.orgnih.govnih.gov In some models, increased expression of dihydrofolate reductase (DHFR), another target enzyme, has also been observed. aacrjournals.orgnih.gov Interestingly, the expression of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) does not consistently correlate with pemetrexed resistance. aacrjournals.orgnih.gov
Some pemetrexed-resistant cell lines exhibit cross-resistance to other chemotherapeutic agents like cisplatin, but not to drugs with different mechanisms of action such as docetaxel (B913) or vinorelbine. aacrjournals.orgnih.gov This highlights the specific nature of the acquired resistance mechanisms. Morphological changes, such as a transition from an epithelial to a more mesenchymal spindle-shape, have also been noted in some resistant cell lines, suggesting broader cellular reprogramming. researchgate.net
Table 1: Examples of Pemetrexed-Resistant Cell Lines and Their Characteristics
| Parental Cell Line | Resistant Cell Line | Method of Establishment | Key Resistance Mechanisms | Reference |
|---|---|---|---|---|
| PC-9 (NSCLC) | PC-9/PEM | Step-wise increasing pemetrexed concentration | Upregulation of Thymidylate Synthase (TS) | aacrjournals.orgnih.gov |
| A549 (NSCLC) | A549/PEM | Step-wise increasing pemetrexed concentration | Upregulation of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) | aacrjournals.orgnih.gov |
| NCI-H460 (NSCLC) | NCI-H460/PMT | Concentration-escalation treatment with pemetrexed | Overexpression of Thymidylate Synthase (TS) | nih.gov |
| H1993 (NSCLC) | H1993-MTA | Step-wise increasing doses of pemetrexed | Upregulation of Thymidylate Synthase (TS) | researchgate.net |
Pemetrexed functions by inhibiting several key enzymes in the folate pathway. cancernetwork.com Biochemical assays are essential for quantifying the inhibitory activity of pemetrexed and its polyglutamated forms on these target enzymes. These assays typically use purified enzymes and measure their activity in the presence of varying concentrations of the inhibitor.
Studies have shown that pemetrexed's polyglutamated derivatives are more potent inhibitors of TS and GARFT than the parent compound. cancernetwork.com End-product reversal studies in cell culture also provide insights into enzyme inhibition. For example, the growth inhibition caused by low concentrations of pemetrexed can be reversed by the addition of thymidine (B127349), indicating that TS is the primary target. cancernetwork.com At higher concentrations, both thymidine and a purine (B94841) source are needed to rescue the cells, demonstrating the inhibition of GARFT as well. cancernetwork.com
To assess the cytotoxic and cytostatic effects of pemetrexed, researchers employ a variety of cellular proliferation and viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cell viability. researchgate.netnih.gov This assay has been used to determine the half-maximal inhibitory concentration (IC50) of pemetrexed in various cancer cell lines. aacrjournals.orgascopubs.org
Clonogenic assays provide a measure of a single cell's ability to undergo unlimited division to form a colony. This assay is considered a gold standard for determining cell reproductive death after exposure to a cytotoxic agent. spandidos-publications.comnih.gov It has been used to demonstrate the enhanced sensitivity of certain drug-resistant cell lines to pemetrexed. spandidos-publications.com
Molecular biology techniques are fundamental to understanding the mechanisms of pemetrexed action and resistance. Quantitative real-time reverse transcription PCR (RT-qPCR) is used to measure the mRNA expression levels of target genes such as TS, DHFR, and GARFT. aacrjournals.orgnih.govnih.gov Studies have shown a correlation between the mRNA expression of these target genes and the in vitro chemosensitivity of human solid tumors to pemetrexed. nih.gov
Immunoblotting, or Western blotting, is employed to detect and quantify the protein levels of these enzymes. aacrjournals.orgnih.gov This technique has been instrumental in confirming that increased mRNA expression in resistant cell lines translates to higher protein levels of TS and DHFR. aacrjournals.orgnih.gov Immunoblotting is also used to examine the expression of other proteins involved in cell signaling pathways that may be modulated by pemetrexed treatment. nih.gov
Flow cytometry is a powerful technique used to analyze the effects of pemetrexed on the cell cycle and to quantify apoptosis (programmed cell death). By staining cells with DNA-binding dyes like propidium (B1200493) iodide, researchers can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). iiarjournals.orgresearchgate.net Pemetrexed treatment has been shown to induce cell cycle arrest, often in the S-phase or at the G1/S boundary. iiarjournals.orgnih.gov
To assess apoptosis, flow cytometry is often used in conjunction with Annexin V and propidium iodide staining. iiarjournals.orgresearchgate.net Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide enters cells with compromised membrane integrity, a feature of late apoptosis and necrosis. nih.govresearchgate.net Studies have demonstrated that pemetrexed induces apoptosis in a concentration-dependent manner in various cancer cell lines. iiarjournals.org
In Vivo Animal Models
In vivo animal models are critical for evaluating the efficacy and pharmacodynamics of pemetrexed in a more complex biological system that mimics human physiology. Athymic nude mice and rats are commonly used to establish tumor xenografts. aacrjournals.orgascopubs.org In these models, human cancer cells are implanted either subcutaneously or orthotopically (in the organ of origin) into the animals. aacrjournals.orgascopubs.orgfrontiersin.org
These models have been used to demonstrate that pemetrexed can effectively delay tumor growth. aacrjournals.orgascopubs.org For instance, in athymic nude mice bearing NSCLC subcutaneous tumors, pemetrexed administration led to a significant delay in tumor growth. aacrjournals.org Similarly, in an orthotopic NSCLC tumor model in athymic nude rats, pemetrexed treatment significantly prolonged survival. aacrjournals.orgascopubs.org These in vivo studies are essential for confirming the antitumor activity observed in vitro and for providing a rationale for clinical trials. nih.gov
Murine Xenograft Models for Preclinical Efficacy Studies
Murine xenograft models are a cornerstone in the preclinical evaluation of anticancer agents like Pemetrexed, providing essential in vivo data on efficacy. nih.gov These models typically involve the implantation of human cancer cells into immunocompromised mice, which lack a competent immune system to reject the foreign cells. nih.govscholaris.ca This allows for the growth of human tumors in a living organism, creating a platform to study tumor response to therapeutic interventions. scholaris.ca
In Pemetrexed research, various human non-small cell lung cancer (NSCLC) cell lines, such as NCI-H2122, NCI-H441, A549, and HCC827, have been utilized to establish xenograft models. nih.govfrontiersin.orgresearchgate.net The process usually involves subcutaneously or orthotopically injecting a suspension of cancer cells into mice. nih.gov Following tumor establishment, which can take several weeks, the mice are treated with Pemetrexed, either as a single agent or in combination with other drugs. nih.govscholaris.ca Efficacy is primarily assessed by monitoring tumor volume over time, with a reduction in tumor growth in the treated group compared to a control group indicating a positive therapeutic effect. nih.gov
For instance, studies have demonstrated significant growth inhibition of NCI-H2122 and NCI-H441 xenograft tumors when Pemetrexed was administered. researchgate.net Similarly, in an orthotopic lung tumor model using A549 cells, Pemetrexed treatment showed inhibitory effects on tumor growth. frontiersin.org Syngeneic models, which involve implanting cancer cells from the same genetic background as the mouse (e.g., CT26 murine colorectal cancer cells in BALB/c mice), are also employed. These models are particularly useful for studying interactions with the immune system. nih.govnih.gov In a CT26 model, a Pemetrexed nanoformulation demonstrated reduced tumor growth compared to the control. nih.gov
| Model Type | Cell Line | Mouse Strain | Key Findings |
| Xenograft | NCI-H2122 & NCI-H441 | Not Specified | Significant tumor growth inhibition with Pemetrexed treatment. researchgate.net |
| Orthotopic Xenograft | A549 (iRFP-labeled) | Not Specified | Combination with metformin (B114582) exerted additive inhibitory effects on tumor growth. frontiersin.org |
| Xenograft | HCC827 (EGFR-mutant) | Nude Mice | Sequential Pemetrexed followed by icotinib (B1223) showed the best anti-tumor effect. nih.gov |
| Syngeneic | CT26 (Colorectal Cancer) | BALB/c Mice | Pemetrexed/Folic Acid nanoformulation showed reduced tumor growth. nih.gov |
Investigation of Pemetrexed's Effects within the Tumor Microenvironment
The tumor microenvironment (TME), a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules, plays a critical role in tumor progression and response to therapy. Research has shown that Pemetrexed does not merely act as a cytotoxic agent against cancer cells but also actively modulates the TME, potentially enhancing anti-tumor immunity. nih.govaacrjournals.org
A key finding is that Pemetrexed can induce an immunogenic form of tumor cell death (ICD). aacrjournals.org This process involves the release of molecules such as high mobility group box 1 (HMGB1), which can act as danger signals to activate the immune system. aacrjournals.org Furthermore, studies in syngeneic mouse models (e.g., MC38 and Colon26) have revealed that Pemetrexed treatment increases T-cell activation within the tumor. aacrjournals.orgresearchgate.net
One of the most significant effects of Pemetrexed on the TME is the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells. nih.govnih.gov This upregulation is mediated through a specific signaling pathway: Pemetrexed inhibits thymidylate synthase (TS), leading to an increase in intracellular reactive oxygen species (ROS). nih.gov This, in turn, activates the nuclear factor κB (NF-κB) signaling pathway, which drives the transcriptional activation of PD-L1. nih.gov While increased PD-L1 can be a mechanism of immune evasion, it also makes the tumor more susceptible to immune checkpoint blockade (ICB) therapies, such as anti-PD-L1 antibodies. nih.gov By priming the TME in this way, Pemetrexed can convert an immunologically "cold" tumor into a "hot" one, creating a more favorable environment for immunotherapies to work effectively. nih.govnih.gov This provides a strong mechanistic basis for the observed synergy in combination chemo-immunotherapy regimens. nih.gov
| Component | Effect of Pemetrexed | Underlying Mechanism |
| Tumor Cells | Induces Immunogenic Cell Death (ICD) | Release of damage-associated molecular patterns (DAMPs) like HMGB1. aacrjournals.org |
| Upregulates PD-L1 expression | Inhibition of Thymidylate Synthase (TS) → Increased ROS → Activation of NF-κB signaling. nih.gov | |
| Immune Cells | Increases T-cell activation and infiltration | Exerts T-cell-intrinsic effects, including enhanced mitochondrial function. aacrjournals.orgresearchgate.net |
| Overall TME | Primes for Immune Checkpoint Blockade | Converts "cold" tumors to "hot," enhancing the efficacy of anti-PD-L1 therapy. nih.govnih.gov |
Structural Biology and Computational Chemistry Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. Pemetrexed itself is the product of extensive SAR studies on classical antifolates like methotrexate (B535133). wikipedia.org Its unique pyrrolo[2,3-d]pyrimidine core structure was a key modification that led to its multi-targeted activity. nih.gov
Recent SAR studies have focused on creating Pemetrexed analogs and derivatives to improve tumor targeting and overcome resistance. acs.org A major goal is to design antifolates that are selectively transported into cancer cells by tumor-selective carriers like the proton-coupled folate transporter (PCFT) and folate receptors (FRs), while avoiding the ubiquitously expressed reduced folate carrier (RFC), which is a common route into healthy tissues. acs.org
One such study investigated the introduction of a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine ring of Pemetrexed and related antifolates. acs.org This modification was found to abolish transport by RFC while having only a modest impact on transport via FRs or PCFT. acs.org The resulting 6-methyl substituted compounds preserved potent antiproliferative activity against human tumor cell lines (e.g., KB and IGROV1) while showing selectivity over normal cells. acs.org This demonstrates how a small structural modification, guided by SAR principles, can dramatically alter the transport properties and potentially improve the therapeutic index of the drug. acs.org
| Structural Modification | Effect on Transporter Selectivity | Impact on Antiproliferative Activity |
| 6-Methyl Substitution on Pyrrole Ring | Abolished transport by Reduced Folate Carrier (RFC). acs.org | Preserved nanomolar IC50 values against KB and IGROV1 tumor cells. acs.org |
| Modest impact on Folate Receptors (FRs) and Proton-Coupled Folate Transporter (PCFT). acs.org | Showed selectivity over normal ovary cells. acs.org |
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Pemetrexed, and its protein target at an atomic level. mdpi.comtntech.edu Docking predicts the preferred orientation of the drug when bound to a receptor's active site, while MD simulations provide insights into the stability and conformational changes of the drug-protein complex over time. mdpi.com
These techniques have been crucial in understanding Pemetrexed's mechanism of action. Pemetrexed targets several key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). wikipedia.orgnih.govnih.gov Docking studies can model how the Pemetrexed molecule fits into the active sites of these enzymes. mdpi.com These models help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the drug, which are critical for its inhibitory activity. mdpi.com
For example, SAR studies on 6-methyl substituted Pemetrexed analogs used molecular modeling to rationalize the loss of RFC transport. acs.org The models suggested that the added methyl group creates steric repulsion within the scaffold binding site of the RFC transporter, thereby preventing effective binding and transport. acs.org Similarly, MD simulations can be used to assess the stability of Pemetrexed bound to its target enzymes. By analyzing parameters like the root mean square deviation (RMSD) of the protein backbone, researchers can determine if the binding of the inhibitor stabilizes the enzyme's structure, a key feature of potent inhibitors. mdpi.com
Research into Advanced Delivery Systems
To enhance the therapeutic efficacy and targeting of Pemetrexed, researchers are developing advanced drug delivery systems, particularly nanoformulations. These systems aim to improve drug solubility, stability, and delivery to the tumor site while minimizing exposure to healthy tissues.
One approach involves the development of Pemetrexed-loaded magnetic nanoparticles. In one study, Pemetrexed was loaded into magnetic O-carboxymethyl chitosan (B1678972) (O-CMC) nanoparticles. tandfonline.com These nanoparticles, with a diameter of approximately 124 nm after drug loading, were designed for magnetic targeting, allowing for the concentration of the drug at the tumor site using an external magnetic field. In vitro studies showed that the nanoformulation had lower IC50 values than free Pemetrexed, and in vivo studies in a xenograft tumor model demonstrated targeted antitumor activity. tandfonline.com
Another strategy utilizes layer-by-layer deposition to create a nanoformulation of Pemetrexed and Folic Acid (PEM/FA-NP). nih.govacs.org This formulation was constructed on a fluorescent polystyrene nanoparticle substrate. The final PEM/FA-NP had a size of about 40 nm and a negative surface charge (zeta potential of approximately -20 mV). nih.govnih.gov The inclusion of both Pemetrexed and folic acid is intended to enhance uptake by cancer cells that overexpress folate receptors. nih.gov Characterization using High-Performance Liquid Chromatography (HPLC) determined the encapsulation efficiency to be 51.3% for Pemetrexed. acs.org This nanoformulation showed enhanced uptake and toxicity against the CT26 murine colorectal cancer cell line in vitro and demonstrated a moderate increase in tumor growth inhibition in a syngeneic mouse model. nih.govnih.gov
| Nanoformulation Type | Core Material / Method | Size | Zeta Potential | Key Characteristics & Findings |
| Magnetic Nanoparticles | O-carboxymethyl chitosan (O-CMC) | ~124 nm (drug loaded) | Not Specified | Designed for external magnetic field targeting; showed enhanced antitumor activity in vivo. tandfonline.com |
| Layer-by-Layer Nanoparticle | Polystyrene Nanoparticle | ~40 nm | ~ -20 mV | Dual-loaded with Pemetrexed and Folic Acid; encapsulation efficiency of 51.3% for Pemetrexed; showed reduced tumor growth in a syngeneic model. nih.govnih.govacs.org |
In Vitro and In Vivo Evaluation of Nanoformulation Efficacy and Cellular Uptake
The transition from nanoformulation design to preclinical application necessitates a rigorous evaluation of efficacy and cellular interaction. This is typically achieved through a combination of in vitro (cell-based) and in vivo (animal model) studies. These investigations aim to determine whether encapsulating pemetrexed within a nanocarrier enhances its therapeutic effect and cellular uptake compared to the free drug.
In Vitro Evaluation
In vitro studies serve as the initial and fundamental step in assessing the biological performance of pemetrexed nanoformulations. These experiments utilize cancer cell lines to provide a controlled environment for evaluating cellular uptake, mechanism of action, and cytotoxic efficacy.
Cellular Uptake Studies: Understanding how and to what extent nanoparticles are internalized by cancer cells is crucial for optimizing their design. szd.si Various techniques are employed to visualize and quantify this process. For instance, in a study involving pemetrexed-loaded gold nanoparticles (GNP-HCPe) designed for malignant pleural mesothelioma (MPM), confocal microscopy was used to confirm the selective uptake of these nanoparticles by MPM cells within one hour. nih.gov Similarly, the uptake of a pemetrexed/folic acid nanoformulation (PEM/FA-NP) in CT26 colorectal cancer cells was evaluated using flow cytometry and fluorescence microscopy, which demonstrated enhanced internalization compared to the uncoated nanoparticle vehicle. acs.orgnih.govnih.gov Another study used confocal microscopy to observe the cellular uptake of liposomal pemetrexed in breast cancer cells, labeling the drug with europium for visualization. researchgate.net
The mechanisms of nanoparticle entry into cells are complex and can include pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. szd.sinih.gov The specific route taken can influence the intracellular fate of the nanoparticle and the subsequent release of its therapeutic payload. szd.si Factors such as nanoparticle size, shape, and surface properties play a significant role in determining the uptake mechanism. szd.simdpi.com For example, a supramolecular nanoparticle of pemetrexed (PEM-FFRGD) with a diameter of about 20 nm was developed to target tumors. nih.govfrontiersin.org
Efficacy and Cytotoxicity Assessment: The primary goal of a pemetrexed nanoformulation is to improve its anticancer activity. The most common method to evaluate this in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov Studies have consistently shown that pemetrexed nanoformulations exhibit stronger cytotoxic activity than the free drug. For example, PEM-FFRGD nanoparticles showed greater cytotoxicity against A549 (non-small cell lung cancer) and LLC (Lewis lung carcinoma) cells compared to pemetrexed alone. nih.govfrontiersin.org Similarly, pemetrexed-loaded magnetic O-carboxymethyl chitosan nanoparticles (PMCMC) demonstrated lower IC50 values (the concentration of drug that inhibits cell growth by 50%) than free pemetrexed in A549-luc-C8 and CRL5807 cell lines. researchgate.net
Beyond cell viability, researchers also investigate the specific mechanisms by which nanoformulations induce cell death. GNP-HCPe treatment was found to significantly increase the apoptotic rate in MPM cells compared to free pemetrexed. nih.gov This formulation also caused an accumulation of cells in the S and G2/M phases of the cell cycle, indicating an enhanced inhibition of cell cycle progression. nih.gov Other research on pemetrexed-loaded mesoporous polydopamine nanoparticles (MPDA@PE@PVP) showed they could significantly promote intracellular reactive oxygen species (ROS) levels after irradiation, leading to the death of A549 cells. nih.gov
| Nanoformulation | Cell Line(s) | Key In Vitro Findings | Reference |
|---|---|---|---|
| Pemetrexed/Folic Acid Nanoparticle (PEM/FA-NP) | CT26 (Murine Colorectal Cancer) | Enhanced cellular uptake and toxicity compared to the vehicle control. | acs.orgnih.gov |
| Pemetrexed-loaded Gold Nanoparticles (GNP-HCPe) | MSTO-211H, NCI-H2452 (Malignant Pleural Mesothelioma) | Selective uptake within 1 hour; significantly affected cell viability and motility; increased apoptosis and ROS production compared to free Pemetrexed. | nih.gov |
| Supramolecular Nanoparticle (PEM-FFRGD) | A549 (Human Lung Carcinoma), LLC (Lewis Lung Carcinoma) | Stronger cytotoxic activity than Pemetrexed alone; promoted tumor apoptosis and decreased mitochondrial energy metabolism. | nih.govfrontiersin.org |
| Pemetrexed-loaded Magnetic O-CMC Nanoparticles (PMCMC) | A549-luc-C8, CRL5807 | Lower IC50 values compared to free Pemetrexed. | researchgate.net |
| Pemetrexed-loaded Mesoporous Polydopamine Nanoparticles (MPDA@PE@PVP) | A549 (Human Lung Carcinoma) | Excellent killing ability, enhanced by photothermal effect; promoted intracellular ROS levels. | nih.gov |
In Vivo Evaluation
Following promising in vitro results, in vivo studies using animal models are conducted to assess the efficacy and behavior of pemetrexed nanoformulations in a complex biological system. frontiersin.orgresearchgate.net These models are crucial for understanding how the nanoformulation affects tumor growth in a living organism.
Tumor Growth Inhibition: The primary endpoint in most in vivo studies is the measurement of tumor volume over time. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. researchgate.net For instance, the efficacy of PEM-FFRGD nanoparticles was investigated in mice bearing LLC tumors. nih.govfrontiersin.org The results showed that the nanoparticles significantly inhibited tumor growth compared to both the control group and the group treated with free pemetrexed. nih.gov
In another study, a syngeneic tumor model was used, where CT26 murine colorectal cancer cells were implanted into BALB/c mice. acs.orgnih.gov This model uses a mouse cancer cell line in a mouse with a competent immune system. Treatment with PEM/FA-NPs resulted in reduced tumor growth compared to the vehicle control group. acs.orgnih.govnih.gov Similarly, in vivo studies with PMCMC in mice with A549-luc-C8 tumors revealed targeted antitumor activity. researchgate.net The MPDA@PE@PVP nanoparticles were also shown to gather at the tumor site in animal models, exhibiting significant tumor inhibition through a combination of chemotherapy and phototherapy. nih.gov These studies collectively indicate that nanoformulations can enhance the antitumor efficacy of pemetrexed in vivo.
| Nanoformulation | Animal Model | Tumor Model | Key In Vivo Findings | Reference |
|---|---|---|---|---|
| Pemetrexed/Folic Acid Nanoparticle (PEM/FA-NP) | BALB/c Mice | Syngeneic CT26 Colorectal Tumors | Showed reduced tumor growth versus the vehicle (uncoated) control. | acs.orgnih.gov |
| Supramolecular Nanoparticle (PEM-FFRGD) | C56B6/J Mice | LLC Tumor Xenograft | Enhanced antitumor efficacy compared to free Pemetrexed. | nih.govfrontiersin.org |
| Pemetrexed-loaded Magnetic O-CMC Nanoparticles (PMCMC) | Mice | A549-luc-C8 Tumor Xenograft | Demonstrated targeted antitumor activity. | researchgate.net |
| Pemetrexed-loaded Mesoporous Polydopamine Nanoparticles (MPDA@PE@PVP) | Animal Model | Lung Tumor | Accumulated at the tumor site; showed significant tumor inhibition. | nih.gov |
Advanced Research Directions and Future Perspectives on Pemetrexed and Its Polyglutamated Derivatives
Identification and Validation of Novel Molecular Targets
While pemetrexed (B1662193) is well-known as a multitargeted antifolate, research continues to uncover additional molecular players that influence its efficacy and resistance, paving the way for novel therapeutic strategies. The primary targets of its polyglutamated forms are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), which are critical for nucleotide synthesis. aacrjournals.orgresearchgate.net However, resistance often emerges, prompting a search for other mechanisms.
Advanced research has identified several pathways that become dysregulated in pemetrexed-resistant cells. One key area is the PI3K/Akt signaling pathway; upregulation and activation of Akt have been observed in pemetrexed-resistant non-small cell lung cancer (NSCLC) cells, suggesting that molecules within this pathway could be novel targets for combination therapies. nih.gov Furthermore, proteins involved in transporting pemetrexed into the cell are critical determinants of its activity. Decreased expression of the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), is a significant mechanism of resistance. nih.gov This finding highlights SLC19A1 and other folate transporters like the proton-coupled folate transporter (PCFT) as potential targets for modulation to enhance drug uptake. researchgate.netnih.gov
A particularly promising future direction is the exploitation of synthetic lethality. This concept applies to situations where a mutation in one gene is non-lethal, but the inhibition of a second, related gene leads to cell death. nih.gov Research in glioblastoma has shown that cancers with a co-deletion of the CDKN2A and MTAP genes exhibit extreme sensitivity to pemetrexed. This vulnerability arises because the loss of MTAP disrupts purine (B94841) metabolism, creating a dependency that pemetrexed can effectively target. This opens up research into using pemetrexed to target other cancers with similar genetic deletions and exploring other synthetic lethal partners.
Table 1: Established and Investigational Molecular Targets Related to Pemetrexed
| Target Category | Molecular Target | Role in Pemetrexed Action/Resistance | Future Research Implication |
|---|---|---|---|
| Primary Enzyme Targets | Thymidylate Synthase (TS) | Primary target; inhibition blocks dTMP synthesis. Overexpression is a key resistance mechanism. aacrjournals.orgresearchgate.net | Development of agents to overcome TS-mediated resistance. |
| Primary Enzyme Targets | DHFR & GARFT | Secondary targets; inhibition disrupts folate metabolism and purine synthesis. aacrjournals.org | Exploring the dual inhibition of purine and pyrimidine (B1678525) pathways. |
| Drug Transport | SLC19A1 (RFC) | Major transporter of pemetrexed into cells. nih.gov Downregulation leads to resistance. nih.govnih.gov | Strategies to upregulate SLC19A1 expression or bypass this transporter. |
| Resistance Pathways | Akt (PI3K/Akt Pathway) | Activation is associated with acquired resistance to pemetrexed. nih.gov | Targeting Akt in combination with pemetrexed to resensitize tumors. |
| Synthetic Lethality | MTAP/CDKN2A Deletion | Creates a specific vulnerability in purine synthesis, leading to high sensitivity to pemetrexed. | Screening for MTAP-deficient tumors as candidates for pemetrexed therapy. |
Exploration of Epigenetic Regulation in Pemetrexed Responsiveness
The responsiveness of cancer cells to pemetrexed is largely dictated by the expression levels of its target enzymes and transport proteins. Epigenetic modifications, such as DNA methylation and histone modifications, are key regulators of gene expression and represent a critical area of investigation for understanding pemetrexed sensitivity and resistance. nih.govnih.govmdpi.com
Future research is directed at understanding how epigenetic silencing or activation of key genes impacts pemetrexed's efficacy. For instance, the hypermethylation of the SLC19A1 gene promoter could lead to reduced transporter expression and subsequent drug resistance. Conversely, histone modifications that lead to an open chromatin state around the folylpolyglutamate synthetase (FPGS) gene could enhance the conversion of pemetrexed to its more potent polyglutamated forms, increasing its cytotoxic effect. nih.gov
Studies have begun to link genetic variations in histone modification regions to clinical outcomes of pemetrexed chemotherapy, suggesting that the epigenetic landscape can influence treatment response. nih.gov A significant future perspective involves the use of epigenetic modulators, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, in combination with pemetrexed. The hypothesis is that these agents could "re-sensitize" resistant tumors by altering the expression of crucial genes. For example, an HDAC inhibitor could potentially restore the expression of SLC19A1 in cells where it has been silenced, thereby improving pemetrexed uptake and efficacy. researchgate.net
Understanding the Interplay Between Pemetrexed and Cell Cycle Progression
Pemetrexed exerts its cytotoxic effects by disrupting the synthesis of DNA precursors, which directly interferes with cell cycle progression. researchgate.net Research shows that pemetrexed treatment typically induces an accumulation of cells in the S-phase of the cell cycle, a direct consequence of the depletion of the nucleotide pools required for DNA replication. nih.govaacrjournals.org This S-phase arrest can subsequently lead to DNA damage and apoptosis. researchgate.net
The interplay, however, is complex and can be cell-type dependent. Some studies report a G1-phase arrest in addition to or instead of an S-phase block. The molecular machinery governing this process involves cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, combining pemetrexed with a CDK4/6 inhibitor like ribociclib (B560063) has shown synergistic effects in preclinical models of lung adenocarcinoma. nih.govnih.gov In this combination, ribociclib induces a G1-phase arrest, while pemetrexed blocks the remaining cells in the S-phase, resulting in a more potent anti-proliferative effect than either agent alone. nih.gov
Future research aims to further dissect the signaling pathways that connect pemetrexed-induced metabolic stress to the cell cycle machinery. Understanding how pemetrexed modulates the activity of key regulators like p53, checkpoint kinase 1 (CHK1), and various cyclins will be crucial. nih.gov This knowledge can inform the rational design of combination therapies that exploit cell cycle vulnerabilities created by pemetrexed.
Table 2: Effects of Pemetrexed on Cell Cycle Regulation
| Cell Cycle Phase | Effect of Pemetrexed | Key Molecular Mediators | Therapeutic Implication |
|---|---|---|---|
| G1 Phase | Arrest observed in some cell lines. | CDK4/6, Cyclin D | Synergy with CDK4/6 inhibitors (e.g., Ribociclib). nih.govnih.gov |
| S Phase | Primary phase of cell cycle arrest due to dNTP depletion. aacrjournals.org | Thymidylate Synthase, CHK1 | Potentiation by agents that enhance DNA damage or inhibit S-phase checkpoints (e.g., CHK1 inhibitors). nih.gov |
| G2/M Phase | Less commonly observed, may occur downstream of S-phase disruption. | p53, ATM/ATR | Potential for combination with G2/M checkpoint inhibitors. |
Investigation of Synergistic Interactions in Preclinical Combination Strategies
To enhance the therapeutic window of pemetrexed and overcome resistance, numerous preclinical studies are investigating its synergistic interactions with other anticancer agents. These strategies are based on complementary mechanisms of action.
One successful area of investigation is the combination of pemetrexed with other cytotoxic agents. For example, preclinical studies have demonstrated synergy when pemetrexed is combined with gemcitabine (B846). aacrjournals.orgnih.govresearchgate.net The proposed mechanism involves pemetrexed-induced changes in nucleotide pools that enhance the activity of gemcitabine. Schedule-dependent synergy has also been noted with platinum agents like cisplatin.
Combinations with targeted therapies are a major focus of current research. The synergy with CDK4/6 inhibitors has already been noted. nih.govnih.gov Additionally, combining pemetrexed with checkpoint kinase 1 (CHK1) inhibitors, such as MK-8776, has been shown to enhance the sensitivity of NSCLC cells, particularly in p53-mutant cancers that are highly reliant on the S and G2 checkpoints for survival after DNA damage. nih.gov
More recently, the combination of pemetrexed with immunotherapy has gained significant traction. Preclinical evidence suggests that pemetrexed can induce immunogenic cell death, a process that can stimulate an anti-tumor immune response. ilcn.org Furthermore, pemetrexed has been shown to increase the expression of immune checkpoint proteins like PD-L1 and HLA-G on tumor cells. nih.govnih.gov This provides a strong rationale for combining pemetrexed with immune checkpoint inhibitors. Indeed, studies show that a dual blockade of PD-L1 and HLA-G, when combined with pemetrexed, leads to a pronounced enhancement of cytotoxic T-lymphocyte (CTL) activity against lung cancer cells. nih.govnih.gov
Table 3: Preclinical Synergistic Combination Strategies with Pemetrexed
| Combination Agent Class | Specific Agent(s) | Proposed Mechanism of Synergy | Tumor Model |
|---|---|---|---|
| Nucleoside Analogs | Gemcitabine | Pemetrexed modulates nucleotide pools, enhancing gemcitabine's action. nih.govresearchgate.net | Pancreatic, Lung, Bladder Cancer. nih.govnih.govnih.gov |
| Cell Cycle Inhibitors | Ribociclib (CDK4/6i) | Dual blockade of G1 (Ribociclib) and S (Pemetrexed) phases of the cell cycle. nih.govresearchgate.net | Lung Adenocarcinoma. nih.govnih.gov |
| Checkpoint Kinase Inhibitors | MK-8776 (CHK1i) | Enhances pemetrexed-induced DNA damage by abrogating the S-phase checkpoint. nih.gov | Non-Small Cell Lung Cancer. nih.gov |
| Immune Checkpoint Inhibitors | Anti-PD-L1, Anti-HLA-G | Pemetrexed upregulates PD-L1/HLA-G expression, increasing tumor visibility to the immune system. nih.gov | Non-Small Cell Lung Cancer. nih.govnih.gov |
| Topoisomerase Inhibitors | Irinotecan | Strong schedule-independent synergistic cytotoxic activity. nih.gov | Pancreatic Cancer. nih.gov |
Development of Predictive Biomarkers for Preclinical Pemetrexed Efficacy
A critical goal in pemetrexed research is the identification of robust biomarkers that can predict which tumors will respond to treatment, allowing for more personalized therapeutic approaches. The expression level of the primary target enzyme, thymidylate synthase (TS), is one of the most studied biomarkers. nih.gov Preclinical studies have consistently shown that lower levels of TS expression correlate with increased sensitivity to pemetrexed. nih.gov However, translating this into a clinically validated predictive test has been challenging.
Beyond TS, research has expanded to a wider range of potential biomarkers. The expression levels of genes involved in the folate pathway, including the transporter SLC19A1 and the activating enzyme FPGS, are being investigated. nih.govamegroups.org Low expression of these genes is hypothesized to lead to reduced intracellular accumulation of active pemetrexed polyglutamates and thus resistance. amegroups.org Conversely, high expression of the catabolizing enzyme gamma-glutamyl hydrolase (GGH) may also contribute to resistance. nih.gov
Genetic markers, such as single nucleotide polymorphisms (SNPs) in these key genes (TS, SLC19A1, MTHFR), have been explored, though results have sometimes been inconsistent across studies. sums.ac.irsums.ac.ir More recently, the focus has shifted towards functional genomic biomarkers. As mentioned, the deletion of the MTAP gene, often co-deleted with CDKN2A, is emerging as a powerful predictor of pemetrexed sensitivity due to the principle of synthetic lethality. Future research will likely involve multi-gene expression signatures and proteomic profiles to create more accurate predictive models for pemetrexed efficacy.
Advancements in Analytical Techniques for Intracellular Pemetrexed Metabolite Quantification
The therapeutic activity of pemetrexed is critically dependent on its intracellular conversion to polyglutamated derivatives. These metabolites are more potent inhibitors of target enzymes and are retained within the cell for longer periods compared to the parent drug. aacrjournals.org Therefore, the ability to accurately quantify the intracellular concentrations of pemetrexed and its various polyglutamated forms (e.g., Pemetrexed-Glu₂, -Glu₃, etc.) is essential for both preclinical research and potential therapeutic drug monitoring.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis. nih.gov Recent advancements in ultra-high-performance liquid chromatography (UPLC-MS/MS) have enabled the development of highly sensitive and specific assays capable of quantifying pemetrexed and its metabolites down to the nanomolar and even femtomolar range. nih.govnih.govru.nl These methods allow researchers to study the kinetics of polyglutamation in different cancer cell lines and understand how factors like FPGS and GGH activity influence the accumulation of active drug forms.
A novel and promising technique is matrix-assisted laser desorption/ionization–triple quadrupole–tandem mass spectrometry (MALDI-QqQ-MS/MS). nih.gov This method offers a significant advantage in terms of speed and throughput, with analysis times of approximately 10 seconds per sample, compared to several minutes for traditional LC-MS methods. nih.gov While initially developed for plasma analysis, this technology holds potential for adaptation to high-throughput screening of intracellular metabolite levels, which could accelerate research into pemetrexed resistance and the development of combination therapies.
Table 4: Comparison of Analytical Techniques for Pemetrexed Metabolite Quantification
| Technique | Principle | Key Advantages | Limitations |
|---|---|---|---|
| UPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for high specificity. | High sensitivity (LLOQ ~0.2-0.5 nmol/L), high specificity, well-established. nih.gov | Relatively long run times per sample (several minutes). ru.nl |
| MALDI-QqQ-MS/MS | Sample is co-crystallized with a matrix and ionized by a laser, followed by mass analysis. No chromatographic separation. | Extremely fast (~10 seconds/sample), high-throughput. nih.gov | Primarily developed for plasma; potential for matrix effects in complex intracellular lysates. |
Q & A
Q. What is the mechanism of action of Pemetrexed L-Glutamyl-L-glutamic Acid, and how does its polyglutamation affect therapeutic efficacy?
Pemetrexed acts as a multi-targeted antifolate, primarily inhibiting dihydrofolate reductase (DHFR, Ki = 7 nM), thymidylate synthase (TYMS, Ki = 109 nM), and glycinamide ribonucleotide formyltransferase (GARFT). Its polyglutamation within cells enhances retention and potency by increasing binding affinity to these enzymes. Experimental validation involves measuring intracellular polyglutamate levels via HPLC or mass spectrometry, correlating with cytotoxicity assays in cancer cell lines .
Q. How is this compound synthesized, and what analytical methods ensure purity and stability?
Synthesis typically involves coupling L-glutamyl-L-glutamic acid to pemetrexed’s core structure through benzoylation and esterification. Critical quality control steps include:
Q. What standardized assays are used to quantify L-glutamic acid derivatives in drug formulations?
Enzymatic UV assays (e.g., glutamate dehydrogenase-coupled methods) are validated for specificity and precision. Key parameters include:
- Linearity : 0.1–10 mM glutamate.
- Recovery rates : >95% in spiked samples.
- Interference testing : Exclusion of cross-reactivity with structurally similar amino acids (e.g., aspartate) .
Advanced Research Questions
Q. How can researchers design experiments to assess the impact of thymidylate synthase (TYMS) expression levels on Pemetrexed resistance?
- Preclinical models : Use NSCLC xenografts with CRISPR-mediated TYMS knockdown/overexpression to correlate enzyme levels with tumor growth inhibition.
- Clinical correlation : Retrospectively analyze TYMS mRNA/protein levels in patient biopsies (via qRT-PCR or IHC) and link to progression-free survival in pemetrexed-treated cohorts.
- Data normalization : Adjust for folate receptor α (FRα) expression, which modulates pemetrexed uptake .
Q. What methodologies address batch-to-batch variability in custom peptide-conjugated Pemetrexed formulations?
- Enhanced QC protocols : Request peptide content analysis (±2% deviation) and trifluoroacetic acid (TFA) removal (<1% residue) to minimize variability in cell-based assays.
- Stability-optimized storage : Lyophilize peptides at -80°C with desiccants to prevent glutamyl bond hydrolysis.
- Consistency validation : Perform dose-response curves across batches using standardized cell lines (e.g., A549 lung cancer) .
Q. How can contradictory clinical outcomes in performance status 2 (PS2) NSCLC patients be analyzed methodologically?
- Subgroup stratification : Design trials with PS2-specific cohorts, controlling for confounding factors (e.g., baseline folate levels, renal function).
- Combination therapy analysis : Compare pemetrexed-carboplatin vs. pemetrexed monotherapy using multivariate Cox regression to isolate survival benefits.
- Endpoint selection : Use composite endpoints (e.g., toxicity-adjusted progression-free survival) to account for PS2 patients’ fragility .
Q. What experimental approaches resolve polymorphic instability in L-glutamic acid formulations during drug delivery?
- Population balance modeling (PBM) : Simulate solvent-mediated α→β polymorphic transformation kinetics using parameters like dissolution rate (α-form: 1.2×10⁻⁶ mol/L·s) and nucleation rate (β-form: 5×10⁵ particles/s).
- In-situ monitoring : Use Raman spectroscopy or FBRM (focused beam reflectance measurement) to track crystal size distribution shifts during formulation .
Q. How can researchers validate enzymatic assays for L-glutamic acid quantification in complex biological matrices?
- Matrix effect testing : Spike recovery experiments in plasma, tumor homogenates, and CSF to validate assay robustness.
- Automation compatibility : Adapt manual assays to robotic platforms (e.g., Tecan Freedom EVO) with precision thresholds (<5% CV).
- Cross-lab validation : Share protocols via inter-laboratory studies to ensure reproducibility, as recommended by R-Biopharm’s technical guidelines .
Notes for Experimental Design
- Contradictory data : Clinical studies show PS2 patients derive survival benefits from pemetrexed-carboplatin combinations despite poorer baseline outcomes. Mitigate this by powering studies to detect HR <0.7 with α=0.05 and β=0.2 .
- Regulatory alignment : For formulation studies, align with FDA guidance on complex generics (e.g., product-specific bioequivalence metrics for pemetrexed salts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
